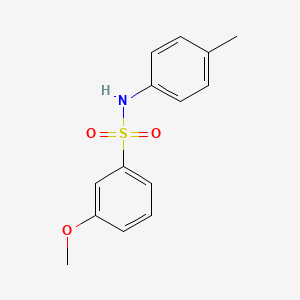

3-methoxy-N-(p-tolyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-6-8-12(9-7-11)15-19(16,17)14-5-3-4-13(10-14)18-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSRETVYLFSHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy N P Tolyl Benzenesulfonamide and N Substituted Benzenesulfonamides

Established Synthetic Pathways to Sulfonamide Derivatives

Traditional methods for creating the crucial S-N bond in sulfonamides have been refined over decades and remain widely used due to their reliability and straightforward application.

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govresearchgate.net This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of 3-methoxy-N-(p-tolyl)benzenesulfonamide, this would involve reacting 3-methoxybenzenesulfonyl chloride with p-toluidine (B81030).

The reaction is generally robust and high-yielding. Pyridine (B92270) is often used as both the solvent and the base, although other tertiary amines like triethylamine (B128534) or inorganic bases such as sodium carbonate can also be employed. researchgate.netacs.org The choice of solvent and base can be critical, with conditions optimized to ensure the complete consumption of the starting materials. acs.org While effective, this method's primary limitation stems from the preparation of the sulfonyl chloride precursors, which can sometimes require harsh conditions. nih.gov

Table 1: Representative Conditions for Sulfonamide Synthesis via Sulfonyl Chlorides

| Aryl Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) |

| p-Toluenesulfonyl chloride | Ethyl 4-amino-3-iodobenzoate | Pyridine | Pyridine | High |

| Benzenesulfonyl chloride | Various Amines | Triethylamine | Dichloromethane (B109758) | 66-95% |

| Various Sulfonyl chlorides | Various Amines | Na2CO3 | Water | 55-98% |

Data compiled from multiple sources describing general procedures. acs.orgsci-hub.se

An effective variation of the classical approach involves the use of N-silylated amines, such as N-(trimethylsilyl)morpholine, reacting with sulfonyl halides. nih.govnih.gov This method offers high yields for a wide range of aliphatic, aromatic, secondary, and primary sulfonamides. nih.govnih.gov A significant advantage of this pathway is the formation of a volatile and stable silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride) as a byproduct, which simplifies purification. nih.govumn.edu The strong silicon-halogen bond formation acts as a thermodynamic driving force for the reaction.

Studies have shown that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in this process. nih.govnih.gov The reaction can often be carried out under mild conditions, typically by refluxing the reactants in a solvent like acetonitrile (B52724) for a short period. nih.gov In some cases, the synthesis can be performed in the absence of a solvent, with the silyl chloride byproduct being easily recovered. nih.govumn.edu

Table 2: Synthesis of Sulfonamides Using N-Silylamines

| Sulfonyl Chloride | N-Silylamine | Conditions | Yield |

| Dansyl chloride | N-(trimethylsilyl)morpholine | Acetonitrile, reflux, 1 hr | Quantitative |

| p-Toluenesulfonyl chloride | N-(trimethylsilyl)morpholine | Acetonitrile, reflux, 1 hr | Quantitative |

| 2-Naphthalenesulfonyl chloride | N-(trimethylsilyl)aniline | Acetonitrile, reflux, 1 hr | Quantitative |

Data extracted from Bowser et al., 2013. nih.gov

Moving away from halide-based precursors, methods utilizing sodium sulfinates as the sulfur source have gained prominence. These reactions provide a direct route to sulfonamides by forming the S-N bond through oxidative coupling of sodium sulfinates with amines. acs.orgnih.gov This approach is valued for its mild reaction conditions and the use of readily accessible starting materials. acs.orgacs.org

Various oxidizing systems have been developed to facilitate this transformation. One effective method employs (diacetoxyiodo)benzene (B116549) (PIDA) as an oxidant, often with a catalyst such as iodine (I2), in a solvent like 1,2-dichloroethane (B1671644) (DCE). acs.org Other protocols have demonstrated success using ammonium (B1175870) iodide (NH4I) or simply iodine in water, presenting a greener, metal-free alternative. nih.govrsc.org These methods exhibit broad substrate scope and high efficiency, tolerating a wide range of functional groups on both the sulfinate and amine partners. acs.orgrsc.org

Contemporary Innovations in Sulfonamide Synthesis

Modern synthetic chemistry has introduced powerful new tools for constructing sulfonamides, including transition-metal-catalyzed cross-coupling reactions and mechanochemical techniques that offer unique advantages in efficiency and sustainability.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and this technology has been successfully applied to the N-arylation of sulfonamides. thieme-connect.comacs.org This approach is particularly valuable for coupling sulfonamides with aryl halides or pseudohalides, which can be challenging using traditional methods due to the reduced nucleophilicity of the sulfonamide nitrogen compared to alkylamines. thieme-connect.com

These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., SPhos), and a base. nih.gov The methodology allows for the synthesis of complex N-aryl and N-heteroaryl sulfonamides under relatively mild conditions. nih.govtandfonline.com This strategy provides a modular and highly versatile route for creating diverse libraries of sulfonamide-containing compounds. nih.gov

In the pursuit of greener and more sustainable chemical processes, mechanochemistry has emerged as a powerful alternative to traditional solvent-based synthesis. rsc.orgrwth-aachen.de Mechanochemical methods, which utilize mechanical energy from ball milling to drive reactions, have been successfully applied to the synthesis of aromatic sulfonamides. rsc.orgrsc.org

One notable example is a three-component palladium-catalyzed reaction between an aryl bromide, an amine, and potassium metabisulfite (B1197395) (K2S2O5) as the SO2 source under milling conditions. thieme-connect.comrsc.org This solvent-free or low-solvent approach is highly efficient, tolerates a vast range of functional groups, and can be scaled up to the gram level, demonstrating its practical utility. thieme-connect.comrsc.orgrsc.org Beyond mechanochemistry, other novel catalyst-mediated methods continue to be developed. For instance, synergetic photoredox and copper catalysis can be used to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, accommodating even electron-deficient amines that are poor nucleophiles in other methods. acs.org

Table 3: Mechanochemical Three-Component Sulfonamide Synthesis

| Aryl Bromide | Amine | SO2 Source | Catalyst | Conditions | Yield (%) |

| 4-Bromoanisole | Morpholine | K2S2O5 | Pd(OAc)2 | Ball milling, 90 min | 85 |

| 1-Bromonaphthalene | Piperidine | K2S2O5 | Pd(OAc)2 | Ball milling, 90 min | 91 |

| 4-Bromobenzonitrile | Benzylamine | K2S2O5 | Pd(OAc)2 | Ball milling, 90 min | 78 |

Data adapted from Iaroshenko et al., 2021. rsc.org

Oxidative Coupling and Sulfur Dioxide Insertion Strategies

Modern synthetic approaches have increasingly moved towards more atom-economical and environmentally benign methods for the construction of the sulfonamide linkage. Among these, oxidative coupling and sulfur dioxide insertion strategies have emerged as powerful tools.

Oxidative Coupling of Thiols and Amines: This strategy offers a direct route to sulfonamides by forming the S-N bond through the oxidation of a thiol and an amine. Electrochemical methods, in particular, have demonstrated significant promise. By leveraging an electric current, the transformation can be driven without the need for sacrificial chemical oxidants, generating hydrogen as the only byproduct. The reaction typically proceeds through the formation of a disulfide intermediate from the thiol, followed by the generation of an aminium radical from the amine. These intermediates then react to form a sulfenamide, which is subsequently oxidized to the final sulfonamide. This method is noted for its mild reaction conditions and broad substrate scope. nih.govresearchgate.netnih.govnoelresearchgroup.com

Sulfur Dioxide Insertion Reactions: The insertion of sulfur dioxide (SO2) into organic molecules provides a versatile and convergent approach to sulfonamides. This strategy often utilizes stable and easy-to-handle SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or potassium metabisulfite (K2S2O5), to avoid the challenges associated with gaseous SO2. ethernet.edu.et

A notable example is the three-component reaction involving an arylboronic acid, a nitroarene, and an SO2 surrogate under copper catalysis. This reaction proceeds through the formation of an arylsulfinate intermediate. The key step is the copper-assisted interaction between the nitroarene and the arylsulfinate, leading to the formation of the sulfonamide. This methodology is valued for its broad functional group tolerance, accommodating sensitive groups such as hydroxyl, cyano, and amino moieties. nih.gov Palladium catalysis has also been employed for the sulfination of arylboronic acids with DABSO, offering another avenue to arylsulfinates which can be further converted to sulfonamides. ethernet.edu.et

| Strategy | Key Features | Starting Materials | Catalysts/Reagents | Ref. |

| Electrochemical Oxidative Coupling | Environmentally benign, no sacrificial oxidants, mild conditions | Thiols, Amines | Electricity | nih.govresearchgate.netnih.govnoelresearchgroup.com |

| Copper-Catalyzed SO2 Insertion | Three-component reaction, broad functional group tolerance | Arylboronic acids, Nitroarenes, SO2 surrogate | Copper salts (e.g., Cu(OAc)2) | nih.gov |

| Palladium-Catalyzed Sulfination | Formation of arylsulfinate intermediates | Arylboronic acids, SO2 surrogate (DABSO) | Palladium catalysts (e.g., Pd(OAc)2) | ethernet.edu.et |

Targeted Synthesis of this compound and Structurally Related Analogs

The synthesis of specifically substituted benzenesulfonamides like this compound and its analogs often relies on established coupling reactions, with significant efforts directed towards optimizing reaction conditions to maximize yields and purity.

Synthesis Routes for Methoxy- and p-Tolyl-Substituted Benzenesulfonamides

The primary and most traditional method for the synthesis of N-aryl benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline (B41778) derivative. In the case of this compound, this would involve the reaction of 3-methoxybenzenesulfonyl chloride with p-toluidine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Recent advancements have focused on transition metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. Copper- and palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) are prominent examples.

Copper-Catalyzed N-Arylation (Ullmann Condensation): This method involves the coupling of an aryl halide with a sulfonamide in the presence of a copper catalyst. For the synthesis of methoxy-substituted N-aryl sulfonamides, a copper(I) salt, often in combination with a ligand such as a diamine, is used to facilitate the coupling of a methoxy-substituted aryl halide with a sulfonamide or vice versa. The reaction is typically performed in a polar aprotic solvent at elevated temperatures.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This powerful methodology utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with a sulfonamide. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. For the synthesis of this compound, this could involve the coupling of 3-methoxybromobenzene with p-toluenesulfonamide (B41071) or 3-methoxybenzenesulfonamide (B1317508) with 4-bromotoluene (B49008) in the presence of a palladium catalyst and a strong base. nih.govnih.gov

A plausible synthetic route to this compound is outlined below:

Preparation of 3-methoxybenzenesulfonyl chloride: This can be synthesized from 3-methoxyaniline via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) salt and subsequent treatment with a chlorinating agent. Alternatively, direct chlorosulfonation of anisole (B1667542) can be employed, though this may lead to a mixture of isomers.

Coupling with p-toluidine: The resulting 3-methoxybenzenesulfonyl chloride is then reacted with p-toluidine in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane or toluene (B28343) to afford the final product, this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Ref. |

| 3-Methoxybenzenesulfonyl chloride | p-Toluidine | Pyridine or Triethylamine | This compound | General Method |

| 3-Bromoanisole | p-Toluenesulfonamide | Palladium catalyst, phosphine ligand, base | This compound | nih.govnih.gov |

| 3-Methoxybenzenesulfonamide | 4-Bromotoluene | Copper(I) salt, ligand, base | This compound | General Method |

Investigation of Reaction Mechanisms and Yield Optimization

Understanding the reaction mechanisms of these synthetic methodologies is paramount for optimizing reaction conditions and maximizing product yields.

Mechanism of Copper-Catalyzed N-Arylation: Mechanistic studies on the copper-catalyzed N-arylation of amides and sulfonamides suggest a catalytic cycle involving a copper(I) species. The reaction is believed to proceed through the formation of a copper(I)-amidate or -sulfonamidate complex. This complex then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination yields the N-arylated product and regenerates the active copper(I) catalyst. The presence of ligands, such as diamines, is often crucial to stabilize the copper catalyst and facilitate the catalytic cycle. Kinetic studies have indicated that the oxidative addition of the aryl halide to the copper(I) complex is often the rate-determining step. nih.govcapes.gov.brnih.govresearchgate.netmit.edu

Yield Optimization: The optimization of reaction yields for the synthesis of N-substituted benzenesulfonamides involves a systematic investigation of several parameters:

Catalyst and Ligand: For metal-catalyzed reactions, the choice of the metal precursor (e.g., CuI, Cu(OAc)2, Pd(OAc)2) and the ligand (e.g., phosphines for palladium, diamines for copper) is critical. The electronic and steric properties of the ligand can significantly influence the catalytic activity and selectivity.

Base: The choice and stoichiometry of the base (e.g., K2CO3, Cs2CO3, K3PO4) are crucial for the deprotonation of the sulfonamide and for neutralizing any acid generated during the reaction.

Solvent: The polarity and boiling point of the solvent (e.g., dioxane, toluene, DMF, DMSO) can affect the solubility of the reactants and catalyst, as well as the reaction temperature and rate.

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.

For instance, in the palladium-catalyzed synthesis of sulfinamides from aryl halides, a study identified SPhos Pd G3 as an effective catalyst and cesium formate (B1220265) (HCO2Cs) as a suitable reductant, achieving high yields in dioxane at 75 °C. nih.gov

| Parameter | Effect on Reaction | Optimized Conditions (Example) |

| Catalyst | Influences reaction rate and efficiency. | 10 mol % SPhos Pd G3 for sulfinamide synthesis. nih.gov |

| Ligand | Modulates catalyst activity and stability. | Diamine ligands for copper-catalyzed N-arylation. nih.govcapes.gov.brnih.govmit.edu |

| Base | Facilitates deprotonation of the sulfonamide. | Cesium carbonate or potassium phosphate (B84403) are often effective. |

| Solvent | Affects solubility and reaction temperature. | Dioxane or DMSO are commonly used for cross-coupling reactions. |

| Temperature | Controls the rate of reaction. | Typically ranges from 75 °C to 130 °C for cross-coupling. nih.gov |

Comprehensive Structural Characterization and Solid State Analysis of 3 Methoxy N P Tolyl Benzenesulfonamide and Analogues

Supramolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of noncovalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid material.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

The 2D fingerprint plot is a histogram derived from the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). This plot provides a quantitative summary of the different types of intermolecular contacts. For sulfonamides, the plot often reveals significant contributions from H···O, H···H, and H···C contacts, which correspond to hydrogen bonding, general van der Waals forces, and C-H···π interactions, respectively.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a dominant role in the crystal packing of many sulfonamides. The sulfonamide group contains a hydrogen bond donor (the N-H group) and two strong acceptors (the sulfonyl oxygens).

In the crystal structures of related sulfonamides, it is common to observe N—H⋯O hydrogen bonds linking molecules into characteristic patterns. These can form centrosymmetric dimers with an R22(8) graph set motif or infinite chains described by a C(4) motif. The specific pattern adopted depends on the steric and electronic influences of the substituents on the aromatic rings.

Advanced Computational Chemistry and Theoretical Studies on 3 Methoxy N P Tolyl Benzenesulfonamide and Analogues

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying sulfonamide derivatives. ijaers.com Methods like B3LYP (Becke's three-parameter hybrid model using the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy for geometry optimization, vibrational frequency calculations, and electronic property analysis. researchgate.netjcsp.org.pk

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure on the potential energy surface. For 3-methoxy-N-(p-tolyl)benzenesulfonamide, this involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global minimum) is found. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

| Parameter | Typical Calculated Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C (Aryl) Bond Length | ~1.77 Å |

| N-C (Aryl) Bond Length | ~1.42 Å |

| C-S-N-C Torsion Angle | 60-75° |

| Dihedral Angle (Ring A vs. Ring B) | 45-65° |

Note: These values are representative for N-aryl sulfonamides and are obtained from DFT calculations. Actual values for the title compound would require specific computation.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For N-aryl sulfonamides, the HOMO is typically localized on the more electron-rich aromatic rings (the p-tolyl and methoxy-substituted benzene (B151609) rings), while the LUMO is often centered on the electron-withdrawing benzenesulfonyl portion of the molecule. researchgate.net This distribution indicates that the initial sites for electrophilic attack are the aromatic rings, whereas nucleophilic attack would be directed towards the sulfonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijaers.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. ijaers.com Computational methods provide precise values for these energy levels.

| Orbital | Typical Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Localized on the methoxy-benzene and p-tolyl rings. Electron-donating character. |

| LUMO | -1.5 to -2.5 | Localized on the benzenesulfonyl group. Electron-accepting character. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates high kinetic stability and moderate reactivity. |

Note: These are estimated energy ranges based on DFT calculations for similar sulfonamide structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would reveal the following features:

Most Negative Regions (Red): Concentrated around the two oxygen atoms of the sulfonyl group (-SO₂) and the oxygen of the methoxy (B1213986) group (-OCH₃). These are the primary sites for interactions with electrophiles or hydrogen bond donors. nih.govmanipal.edu

Most Positive Region (Blue): Located around the acidic hydrogen atom of the sulfonamide nitrogen (N-H). This site is prone to deprotonation and is the primary hydrogen bond donor site.

Neutral/Slightly Negative Regions (Green/Yellow): The π-systems of the aromatic rings typically show a slightly negative potential above and below the plane of the rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, key intramolecular interactions revealed by NBO analysis would include:

Lone Pair Delocalization: The lone pairs on the sulfonyl oxygen atoms (n(O)) and the sulfonamide nitrogen atom (n(N)) delocalize into the antibonding orbitals of adjacent bonds (e.g., n(O) → σ(S-N) or n(N) → σ(S-C)). This hyperconjugation stabilizes the molecule. nih.gov

π-Conjugation: Interactions between the π orbitals of the aromatic rings and the p-type lone pair of the nitrogen atom contribute to the electronic communication across the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | σ(S-O1) | ~2.5 | Hyperconjugation |

| LP(1) N | σ(S-O2) | ~2.5 | Hyperconjugation |

| LP(2) O (sulfonyl) | σ(S-N) | ~1.8 | Lone Pair Delocalization |

| LP(2) O (methoxy) | σ(C-C) aryl | ~2.0 | Resonance/Delocalization |

| π (C-C) aryl | π* (C-C) aryl | ~20.0 | π-conjugation |

Note: E(2) values are representative estimates based on published data for analogous sulfonamides. A higher E(2) value indicates a stronger interaction. nih.gov

Elucidation of Intra- and Intermolecular Interactions

The supramolecular assembly and crystal packing of sulfonamides are governed by a network of non-covalent interactions. nih.gov Computational studies are crucial for identifying and quantifying these forces.

Intramolecular Interactions: While strong intramolecular hydrogen bonds are less common in this specific structure, weak C-H···O interactions may exist between a C-H bond on one of the rings and a sulfonyl oxygen atom, contributing to the stability of certain conformers. These can be identified and characterized using NBO and Atoms in Molecules (AIM) analyses. researchgate.net

Intermolecular Interactions: The crystal structure of N-aryl sulfonamides is typically dominated by strong intermolecular hydrogen bonds. nih.gov

N-H···O=S Hydrogen Bonds: The most significant interaction is the hydrogen bond between the sulfonamide N-H group (donor) of one molecule and a sulfonyl oxygen atom (acceptor) of a neighboring molecule. nih.gov This interaction is highly directional and strong, often leading to the formation of infinite chains or dimeric synthons in the solid state. nih.govnih.gov

C-H···π Interactions: The interaction between C-H bonds and the electron-rich π-face of an aromatic ring is another common feature that helps direct the three-dimensional molecular packing. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice, providing a detailed fingerprint of the packing environment. acs.org

Theoretical Investigation of S-N Interactions in Sulfonamides

The nature of the sulfur-nitrogen (S-N) bond in sulfonamides is a subject of ongoing theoretical interest. Early theories posited the involvement of sulfur's d-orbitals in π-bonding, suggesting a degree of double bond character. However, modern computational studies, utilizing ab initio and density functional theory (DFT) methods, have largely revised this view.

Theoretical investigations on simple sulfonamides, such as HS(O)₂NH₂, and its substituted analogues reveal that the S-N bond is best described as a highly polarized single bond with significant ionic character. researchgate.net Natural Bond Orbital (NBO) analysis, a key computational tool, indicates a strong electrostatic attraction between a positively charged sulfur atom and a negatively charged nitrogen atom. researchgate.net This charge distribution leads to a relatively short and strong bond, but not due to significant π-interactions. researchgate.net

Studies focusing on the rotational barrier around the S-N bond provide further evidence against substantial double bond character. The energy barriers to rotation in sulfonamides are generally modest and are understood to arise primarily from steric repulsion and hyperconjugative effects, such as anomeric interactions, rather than the breaking of a π-bond. researchgate.netchemrxiv.org For instance, in N,N-disubstituted nonafluorobutane-1-sulfonamides, exceptionally high rotational barriers were attributed to the strong electron-withdrawing nature of the perfluorobutyl group, which enhances the nN → σ*S-C/S-O interactions, rather than direct S-N π-bonding. researchgate.net

In the case of this compound, theoretical calculations would similarly be expected to show a polarized S-N single bond. The electronic effects of the 3-methoxy and p-tolyl substituents would subtly modulate the electronic environment of the sulfonamide core. For example, the para-methoxy substitution in some hexahydropyrrolo[2,3-b]indole sulfonamides was found to reduce the rotational barrier, indicating electronic substituent effects can influence the bond's rotational dynamics. chemrxiv.org Quantum chemical calculations predict a preference for conformations where the groups attached to sulfur and nitrogen are eclipsed or staggered, governed by the repulsion between lone pairs on the nitrogen and oxygen atoms. researchgate.netkcl.ac.uk

Table 1: Representative Theoretical Data on S-N Bond Properties in Sulfonamides (Note: This table presents typical values found in computational studies of arylsulfonamides and is illustrative for this compound.)

| Property | Typical Calculated Value | Interpretation |

| S-N Bond Length | ~1.64 Å | Shorter than a typical S-N single bond (~1.77 Å), attributed to ionic character and polarization. |

| S-N Rotational Barrier | 5-15 kcal/mol | Primarily due to steric hindrance and repulsive forces, not significant π-bond character. researchgate.net |

| NBO Charge on Nitrogen | -1.0 to -1.2 e | Indicates high electron density on the nitrogen atom. |

| NBO Charge on Sulfur | +2.1 to +2.4 e | Indicates a highly positive charge, leading to strong electrostatic attraction with nitrogen. researchgate.net |

Quantitative Analysis of Noncovalent Interactions (e.g., Quantum Theory of Atoms in Molecules)

The three-dimensional structure, crystal packing, and biological activity of molecules like this compound are heavily influenced by a network of noncovalent interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and the nature of the interactions between them. wikipedia.orgamercrystalassn.org

QTAIM analysis identifies critical points in the electron density where the gradient of the density is zero. A bond critical point (BCP) found between two atoms is indicative of an interaction. The properties of the electron density at this BCP, such as its magnitude (ρb), its Laplacian (∇²ρb), and the energy densities, provide quantitative information about the interaction's strength and nature. researchgate.net

For noncovalent interactions, such as hydrogen bonds (e.g., N-H···O, C-H···O), π-π stacking, and van der Waals forces, QTAIM reveals the presence of BCPs with low electron density and small, positive values of the Laplacian. researchgate.net These characteristics signify closed-shell interactions, typical of noncovalent contacts. researchgate.net The energy of such weak interactions can be estimated from the potential energy density at the BCP. researchgate.net

In a molecule like this compound, QTAIM could be used to:

Identify and characterize intramolecular hydrogen bonds: For example, a weak C-H···O interaction might exist between a phenyl C-H and a sulfonyl oxygen, stabilizing a particular conformation.

Analyze intermolecular interactions in a dimer or crystal lattice: In the solid state, molecules of substituted p-toluenesulfonanilide are known to form dimers via N-H···O hydrogen bonds, creating distinct ring motifs like R₂²(8) loops. acs.org QTAIM can quantify the strength of these interactions.

Explore π-π stacking: The interaction between the phenyl ring of the benzenesulfonyl group and the p-tolyl ring can be analyzed to determine if it is a stabilizing π-stacking interaction. acs.org

The Non-Covalent Interaction (NCI) index is another popular method used alongside QTAIM. It provides a qualitative visualization of noncovalent interactions in real space, mapping them as broad surfaces of weak attraction or repulsion, which complements the quantitative data from QTAIM. researchgate.net

Table 2: Illustrative QTAIM Parameters for Noncovalent Interactions in Sulfonamide Systems (Note: This table provides typical ranges of values from QTAIM analyses of intermolecular interactions in similar organic molecules.)

| Interaction Type | Electron Density at BCP (ρb) (a.u.) | Laplacian of Electron Density (∇²ρb) (a.u.) | Nature of Interaction |

| Strong H-bond (N-H···O) | 0.020 - 0.040 | +0.070 - +0.150 | Partially covalent character |

| Weak H-bond (C-H···O/π) | 0.005 - 0.015 | +0.020 - +0.050 | Electrostatic, closed-shell |

| π-π Stacking | 0.004 - 0.008 | +0.015 - +0.030 | van der Waals / Dispersion |

| van der Waals Contact | < 0.005 | > 0 | Repulsive / Weakly attractive |

Simulation of Spectroscopic and Electronic Properties

Computational quantum chemistry is an indispensable tool for simulating and interpreting the spectroscopic and electronic properties of molecules. DFT and its time-dependent extension (TD-DFT) are widely used to predict properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.gov

Electronic Properties and UV-Vis Spectra: The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition energies. nih.gov TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For a substituted benzenesulfonamide (B165840), the absorption bands in the UV region typically arise from π→π* transitions within the aromatic rings. The specific positions and intensities of these bands are modulated by the substituents (methoxy and tolyl groups) and the sulfonamide bridge.

NMR Spectra: Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The standard approach involves optimizing the molecular geometry using DFT and then calculating the magnetic shielding tensors for each nucleus, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. These simulations are invaluable for assigning experimental spectra, especially for complex molecules, and for understanding how conformational changes or intermolecular interactions might influence chemical shifts. nih.gov

Table 3: Representative Simulated Spectroscopic and Electronic Data (Note: These values are illustrative, based on typical DFT calculations for analogous aromatic sulfonamides.)

| Parameter | Typical Calculated Value (Method) | Significance |

| HOMO Energy | -6.5 to -7.5 eV (B3LYP/6-31G) | Energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -1.0 to -2.0 eV (B3LYP/6-31G) | Energy of the lowest available orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.5 - 6.0 eV (B3LYP/6-31G) | Correlates with chemical stability and the energy of the lowest electronic transition. |

| Calculated λmax (UV-Vis) | 220-280 nm (TD-DFT) | Corresponds to π→π electronic transitions in the aromatic systems. |

| Calculated ¹³C Shift (Aromatic) | 110-140 ppm (GIAO-DFT) | Aids in the assignment of signals in the experimental ¹³C NMR spectrum. |

| Calculated ¹H Shift (Aromatic) | 6.8-7.8 ppm (GIAO-DFT) | Helps in resolving and assigning proton signals in the aromatic region. |

These computational approaches, when used synergistically, provide a detailed and dynamic picture of this compound, elucidating the fundamental interactions and properties that govern its behavior.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling for Benzenesulfonamide Derivatives

Methodological Frameworks for QSAR Development

QSAR modeling aims to create a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This process involves calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to correlate these descriptors with observed bioactivity. nih.gov

The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For benzenesulfonamide (B165840) derivatives, a wide range of descriptors are employed to capture the structural nuances that influence their interactions with biological targets. wu.ac.th

Commonly calculated descriptors include:

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for membrane permeability and hydrophobic interactions with target proteins. nih.gov For benzenesulfonamides, lipophilicity is a key determinant of their pharmacokinetic and pharmacodynamic profiles.

Molecular Size and Shape: Descriptors such as molecular weight, molar volume, and surface area are used to quantify the steric properties of the molecule. arkat-usa.orgresearchgate.net These are vital for understanding how a molecule fits into a receptor's binding pocket.

Electronic Properties: These descriptors, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), describe the electronic distribution and reactivity of a molecule. ucsb.edudergipark.org.tr They are critical for modeling electrostatic and covalent interactions.

Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors is a simple yet powerful descriptor that quantifies a molecule's ability to form these crucial interactions, which often anchor a ligand to its biological target. ucsb.edu

| Descriptor Class | Examples | Relevance to Bioactivity |

|---|---|---|

| Hydrophobic | LogP, Molar Refractivity | Membrane transport, hydrophobic interactions |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electrostatic interactions, reactivity, bond formation |

| Steric/Topological | Molecular Weight, Molar Volume, Surface Area, Kappa Indices | Receptor fit, steric hindrance |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific ligand-receptor interactions |

Once descriptors are calculated, various statistical and machine learning methods are used to build the QSAR model. The goal is to find a robust equation that can accurately predict the activity of new, untested compounds. researchgate.net

Regression Analysis: Multiple Linear Regression (MLR) is a common starting point, creating a linear equation that relates a set of descriptors to biological activity. Partial Least Squares (PLS) is another regression technique often used when descriptors are inter-correlated. nih.gov

Artificial Neural Networks (ANNs): ANNs are machine learning algorithms inspired by the structure of the human brain. manchester.ac.uk They are capable of modeling complex, non-linear relationships between descriptors and activity, which often exist in biological systems. researchgate.netnih.gov Deep Neural Networks (DNNs) have shown great promise for developing highly accurate and predictive QSAR models. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed picture by considering the 3D structure of the molecules and their interaction fields. These methods require the alignment of the molecules in a dataset, which is often based on a common scaffold.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic interaction fields around a set of aligned molecules. nih.gov The resulting field values are then correlated with biological activity using PLS. The output is often visualized as contour maps, which show regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. tandfonline.comresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive analysis of the structural requirements for activity. tandfonline.com Studies on benzenesulfonamide derivatives often use both CoMFA and CoMSIA to build predictive models and gain insights for designing new inhibitors. researchgate.net

Correlation of Molecular Features with Biological Activity Profiles

SAR and QSAR studies on benzenesulfonamides have elucidated how specific structural features and physicochemical properties govern their biological activity.

The nature and position of substituents on the benzenesulfonamide core are critical determinants of potency and selectivity. The specific substituents of 3-methoxy-N-(p-tolyl)benzenesulfonamide—a methoxy (B1213986) group and a p-tolyl group—can be analyzed within this context.

Methoxy Group: The methoxy group, an electron-donating substituent, can influence the electronic properties of the benzene (B151609) ring. Its presence can affect the pKa of the sulfonamide group, which is often crucial for binding to target enzymes like carbonic anhydrases. Furthermore, the methoxy group can act as a hydrogen bond acceptor and its placement (e.g., ortho, meta, or para) can significantly alter the binding mode and selectivity of the inhibitor. nih.gov

p-Tolyl Group: The N-aryl substitution, in this case with a p-tolyl group, significantly impacts the molecule's properties. The tolyl group is hydrophobic and provides steric bulk. This "tail" region of the molecule often extends into solvent-exposed regions or specific sub-pockets of the target protein. Variations in this part of the molecule are a common strategy to enhance potency and achieve selectivity for a specific target isoform. The methyl group on the para position of the phenyl ring adds lipophilicity and can engage in favorable van der Waals interactions within the binding site.

Halogens: Halogen substituents are frequently incorporated into benzenesulfonamide designs. They can modulate lipophilicity, act as hydrogen bond acceptors, and participate in halogen bonding. The size and electronegativity of the halogen (F, Cl, Br, I) can be fine-tuned to optimize binding affinity and selectivity.

| Substituent | Common Position | Potential Effects on Activity |

|---|---|---|

| Methoxy (-OCH3) | Benzene Ring | Electron-donating, H-bond acceptor, influences pKa and selectivity. nih.gov |

| p-Tolyl (-C6H4-CH3) | Sulfonamide Nitrogen | Adds steric bulk and lipophilicity, interacts with hydrophobic pockets. |

| Halogens (F, Cl, Br) | Benzene Ring | Modulates lipophilicity, electronic properties, and can form halogen bonds. |

Across various studies of benzenesulfonamide derivatives, certain physicochemical parameters consistently emerge as key drivers of biological activity.

Lipophilic Character: As mentioned, lipophilicity (logP) is a dominant factor. A delicate balance is often required; sufficient lipophilicity is needed for membrane passage and hydrophobic interactions, but excessive lipophilicity can lead to poor solubility and non-specific binding. mdpi.comresearchgate.net For many benzenesulfonamide-based inhibitors, an optimal logP range is associated with maximal potency. nih.gov

Molecular Volume and Steric Effects: The size and shape of the molecule, dictated by its molecular volume and the steric bulk of its substituents, are critical for achieving a complementary fit within the target's binding site. arkat-usa.orgresearchgate.net 3D-QSAR contour maps are particularly useful for visualizing the steric requirements, showing where bulk is tolerated or even beneficial, and where it leads to steric clashes that reduce activity. nih.gov The interplay between steric and electronic effects ultimately fine-tunes the compound's affinity and selectivity for its intended biological target.

Predictive Modeling for Novel Benzenesulfonamide Compounds

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) approaches, is a cornerstone in the rational design of novel benzenesulfonamide derivatives. These computational techniques are instrumental in forecasting the biological activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process by prioritizing candidates with the highest potential for efficacy. The core principle of these models is to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities.

In the development of predictive models for benzenesulfonamide compounds, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moments), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that links these descriptors to the biological activity.

A critical aspect of robust QSAR modeling is rigorous statistical validation to ensure the model's predictive power and to avoid overfitting. nih.gov Common validation metrics include the coefficient of determination (R²), which indicates the goodness of fit for the training set, and the leave-one-out cross-validated coefficient (q² or R²cv), which assesses the model's internal predictivity. chemijournal.comnih.gov An external validation step, using a set of compounds not included in the model development (the test set), is also crucial for confirming the model's real-world predictive capability. nih.gov

For instance, in the development of QSAR models for a series of benzenesulfonamide derivatives targeting carbonic anhydrase isozymes, researchers have successfully generated models with high statistical significance. nih.govbenthamscience.com These models can effectively predict the binding affinity of new compounds, guiding the synthesis of more potent and selective inhibitors. nih.govresearchgate.net

The insights gained from these predictive models are invaluable for understanding the structure-activity relationship (SAR) of benzenesulfonamide derivatives. The QSAR equation can highlight which molecular properties are most influential in determining biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity in a certain region of the molecule could enhance its activity.

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more granular view of the SAR by generating 3D contour maps. These maps visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in activity. This visual feedback is highly intuitive for medicinal chemists, offering direct guidance on how to modify a lead compound like this compound to improve its interaction with a biological target.

The following table represents a generalized output from a 2D-QSAR study on a series of benzenesulfonamide derivatives, illustrating the relationship between molecular descriptors and biological activity.

| Compound ID | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) |

| 1 | 0.52 | 0.58 | 2.8 | 320.4 | 75.3 |

| 2 | 1.25 | 1.19 | 3.1 | 334.4 | 75.3 |

| 3 | 0.89 | 0.92 | 2.9 | 328.4 | 84.5 |

| 4 | 2.10 | 2.15 | 3.5 | 348.5 | 75.3 |

| 5 | 0.35 | 0.31 | 2.6 | 314.4 | 90.2 |

This table is a generalized representation to illustrate the data typically found in QSAR studies. The values are not specific to this compound and its analogues but serve as an example of how experimental and predicted activities are correlated with various molecular descriptors.

The ultimate goal of predictive modeling for novel benzenesulfonamide compounds is to create a reliable in silico screening cascade. This allows for the rapid evaluation of large virtual libraries of potential derivatives, identifying a smaller, more manageable number of high-priority candidates for chemical synthesis and biological testing. This approach significantly reduces the time and resources required for the discovery of new therapeutic agents. nih.govbenthamscience.com

Mechanistic Insights into the Biological Activity of 3 Methoxy N P Tolyl Benzenesulfonamide and Relevant Derivatives

Enzyme Inhibition Mechanisms and Target Specificity

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. The specific nature and position of substituents on the phenyl ring and the sulfonamide nitrogen play a crucial role in determining the target specificity and inhibitory potency.

Carbonic Anhydrase (CA) Isoforms (hCA I, II, IV, VII, IX, XII) Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group, coordinating to the catalytic Zn(II) ion in the enzyme's active site. This interaction displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

Derivatives of benzenesulfonamide have shown varying degrees of inhibition and selectivity against different human (h) CA isoforms. For instance, many cytosolic isoforms like hCA I and II are moderately inhibited by novel benzenesulfonamide derivatives, while tumor-associated isoforms such as hCA IX and XII are often inhibited in the low nanomolar to subnanomolar range. The selectivity and potency are heavily influenced by the "tail" of the sulfonamide molecule—the part extending from the sulfonamide group. Modifications to this tail can exploit differences in the amino acid residues lining the active site cavities of the various isoforms, leading to isoform-selective inhibitors.

Cyclooxygenase (COX-1, COX-2) Inhibition and Isozyme Selectivity

The benzenesulfonamide moiety is a cornerstone of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. acs.orgnih.gov COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible and upregulated at sites of inflammation. nih.gov

The sulfonamide group of these inhibitors typically binds to a hydrophilic side pocket present in the COX-2 active site, which is absent or smaller in the COX-1 isoform. This structural difference is the primary basis for COX-2 selectivity. nih.gov Research on various N-arylbenzenesulfonamides has demonstrated potent and selective COX-2 inhibition. For example, cyclic imides bearing a 3-benzenesulfonamide fragment were found to be potent COX-2 inhibitors with IC₅₀ values ranging from 0.15 to 0.90 μM. nih.gov Similarly, tethering benzenesulfonamide and 1,2,3-triazole pharmacophores to existing NSAIDs has yielded compounds with high in vitro COX-2 selectivity and inhibitory activity, with some derivatives showing IC₅₀ values as low as 0.04 µM. nih.govsemanticscholar.org

Table 1: COX-2 Inhibition by Benzenesulfonamide Derivatives

| Compound Class | COX-2 IC₅₀ (μM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|

| Cyclic imides with 3-benzenesulfonamide | 0.15 - 0.90 | >55.6 to >333.3 | nih.gov |

| 1,2,3-Triazole-benzenesulfonamide-NSAID hybrids | 0.04 - 0.11 | Up to 329 | nih.govsemanticscholar.org |

| 1,4-Benzoxazine derivatives | 0.57 - 0.72 | 186.8 - 242.4 | rsc.org |

Inhibition of Acetylcholinesterase (AChE), α-Glycosidase (α-GLY), and Glutathione (B108866) S-transferase (GST)

The versatility of the benzenesulfonamide scaffold extends to other enzymatic targets.

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a key target in the management of Alzheimer's disease. nih.gov A series of novel benzenesulfonamides, synthesized from 3,4-dimethoxytoluene, demonstrated highly potent inhibition of AChE, with Kᵢ values in the nanomolar range (28.11 ± 4.55 nM to 145.52 ± 28.68 nM). nih.gov

α-Glycosidase (α-GLY): This enzyme, located in the small intestine, is involved in the breakdown of complex carbohydrates into glucose. nih.gov Its inhibition can delay carbohydrate absorption and reduce postprandial blood glucose levels, making it a target for type 2 diabetes treatment. nih.gov Phthalimide-benzenesulfonamide hybrids have been developed as potent α-glucosidase inhibitors, with one derivative exhibiting an IC₅₀ value of 52.2 ± 0.1 μM, which was about 14.5-fold more active than the standard drug acarbose. nih.gov Another study on sulfonic ester derivatives of 2-hydroxy-3-nitroacetophenones, including a 4-methoxybenzenesulfonyl chloride derivative, also identified potent α-glucosidase inhibitors with IC₅₀ values as low as 3.0 ± 0.014 µM. nih.gov

Glutathione S-transferase (GST): GSTs are a family of phase II detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative stress. nih.govnih.gov Overexpression of certain GST isozymes is linked to resistance to cancer chemotherapeutic drugs. nih.gov While GSTs are a known therapeutic target, specific inhibitory data for 3-methoxy-N-(p-tolyl)benzenesulfonamide or closely related derivatives were not found in the reviewed literature. The development of GST inhibitors often focuses on glutathione analogs or other classes of compounds. nih.gov

Table 2: Inhibition of AChE and α-Glycosidase by Benzenesulfonamide Derivatives

| Enzyme Target | Compound Class | Inhibition Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Dimethoxy-benzenesulfonamides | Kᵢ: 28.11 - 145.52 nM | nih.gov |

| α-Glucosidase | Phthalimide-benzenesulfonamide hybrids | IC₅₀: 52.2 µM | nih.gov |

| α-Glucosidase | Methoxybenzenesulfonic esters | IC₅₀: 3.0 µM | nih.gov |

Metallo-β-lactamase (MβL) ImiS Inhibition

Metallo-β-lactamases (MβLs) are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, by hydrolyzing the antibiotic's core β-lactam ring. nih.govnih.gov These enzymes utilize zinc ions for their catalytic activity, making them a target for inhibitors that can chelate or interact with these metal ions. mdpi.com

A study focused on meta-substituted benzenesulfonamides revealed them to be a potent scaffold for inhibiting the MβL ImiS. nih.govnih.gov This is particularly relevant as this compound possesses a meta-methoxy substitution. The research demonstrated that a series of twenty-one meta-substituted benzenesulfonamides specifically inhibited ImiS with IC₅₀ values ranging from 0.11 to 9.3 μM. nih.govnih.gov Docking studies suggested that the sulfonamide group acts as a zinc-binding group, coordinating with the Zn(II) ion in the active site. nih.gov The meta-substitution was found to improve the inhibitory activity of the compounds. nih.govnih.gov

Table 3: Inhibition of Metallo-β-lactamase ImiS by meta-Substituted Benzenesulfonamides

| Compound | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 1g | - | 8.0 | Partially Mixed | nih.govnih.gov |

| Compound 2g | 0.11 | 0.55 | Partially Mixed | nih.govnih.gov |

| General Range | 0.11 - 9.3 | - | - | nih.govnih.gov |

Aldehyde Dehydrogenase (ALDH) Pathway Modulation

The aldehyde dehydrogenase (ALDH) superfamily comprises enzymes that are critical for metabolizing both endogenous and exogenous aldehydes. nih.gov Certain ALDH isozymes, particularly from the ALDH1A family, are linked to cancer stem cells and the development of resistance to chemotherapy. nih.gov This makes ALDH enzymes a potential therapeutic target. nih.gov However, a review of the current literature did not yield specific studies on the modulation of the ALDH pathway by this compound or related benzenesulfonamide derivatives. Research into ALDH inhibitors is ongoing but appears to focus on different chemical scaffolds. nih.govnih.gov

Antimicrobial Research Focus

The sulfonamide class of drugs represents one of the first families of effective antibacterial agents. Their primary mechanism of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is selective for microorganisms.

While the original sulfonamides have been largely superseded, the benzenesulfonamide scaffold continues to be explored for new antimicrobial agents. nih.gov Studies have shown that N-substituted benzenesulfonamides can possess antimicrobial activity. For example, synthesized N-pyridin-3-yl-benzenesulfonamide showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacteria. researchgate.net The antibacterial activity of such compounds is often enhanced by specific substitutions that can, for instance, improve cell penetration. nih.gov Research on 4-hydroxy-3-methoxy-benzaldehyde derivatives also indicates that the presence of methoxy (B1213986) and hydroxyl groups can be important for antimicrobial activity. rsc.org

Spectrum of Activity against Bacterial and Fungal Strains

While specific studies on the antimicrobial spectrum of this compound are limited, research on related N-(heteroaryl-substituted)-p-toluenesulphonamides has demonstrated a broad range of activity. These derivatives have been screened in vitro against various Gram-positive and Gram-negative bacteria, as well as fungal organisms, showing promising results that in some cases surpass those of reference drugs like Tetracycline and Fluconazole. researchgate.net

For instance, a study on N-pyridin-3-yl-benzenesulfonamide revealed significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net The activity of these compounds is often concentration-dependent, with notable zones of inhibition observed at higher concentrations. researchgate.net The presence of different substituents on the benzenesulfonamide core can significantly influence the antimicrobial potency and spectrum. For example, p-toluenesulfonyl-hydrazinothiazoles and hydrazinoselenazoles have shown activity against multidrug-resistant Gram-negative bacteria. nih.gov

The antifungal potential of sulfonamide derivatives is also noteworthy. Studies have shown that certain N-(heteroaryl-substituted)-p-toluenesulphonamides exhibit antifungal properties. researchgate.net The specific activity against various fungal strains is influenced by the nature of the heterocyclic substituent.

Table 1: Antimicrobial Activity of a Representative Benzenesulfonamide Derivative (N-pyridin-3-yl-benzenesulfonamide)

| Microorganism | Type | Concentration (mg/ml) | Average Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | 150 | 12 |

| Staphylococcus aureus | Gram-positive | 100 | 8 |

| Salmonella typhi | Gram-negative | 150 | 10 |

| Salmonella typhi | Gram-negative | 100 | 7 |

| Escherichia coli | Gram-negative | 150 | 11 |

| Escherichia coli | Gram-negative | 100 | 7 |

Mechanisms of Antimicrobial Action (e.g., DNA Binding)

The antimicrobial action of sulfonamides is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. A primary mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, thereby halting the production of dihydrofolic acid, a precursor for DNA and RNA synthesis.

Another significant mechanism of action for some sulfonamide derivatives is their interaction with DNA. These compounds can bind to DNA, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inhibiting bacterial growth. The binding can occur through various modes, including intercalation between DNA base pairs and groove binding. The photochemical reactions of certain related compounds with DNA can result in the formation of covalent adducts, leading to DNA damage and subsequent cell death. smolecule.com

Anti-inflammatory Properties (in vitro and in vivo models)

Benzenesulfonamide derivatives have been investigated for their anti-inflammatory potential. While direct studies on this compound are not extensively documented, related methoxyphenolic compounds have demonstrated anti-inflammatory effects in various models. For example, 2-methoxy-4-vinylphenol (B128420) has been shown to reduce the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS), key mediators of inflammation, in lipopolysaccharide (LPS)-treated macrophage-like cells. mdpi.com This effect is partly mediated through the activation of the Nrf2/ARE pathway, which enhances the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). mdpi.com

In vivo studies on other benzenesulfonamide derivatives have also shown promising anti-inflammatory activity. For instance, in a carrageenan-induced rat paw edema model, a common in vivo model for acute inflammation, certain sulfonamide derivatives have exhibited a significant reduction in paw swelling. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.

Anticancer Research and Cytotoxic Effects on Cell Lines

The anticancer potential of benzenesulfonamide derivatives is an active area of research. While specific data for this compound is scarce, numerous studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov For example, a computational and molecular docking study of new benzene (B151609) sulfonamide derivatives identified 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1 carbothioamide as a potent anticancer agent against MCF-7 breast carcinoma cell lines. nih.gov

Trans-stilbene benzenesulfonamide derivatives have also been synthesized and evaluated for their antitumor activity, with some compounds showing selective cytotoxicity against breast cancer (BT-549) and colon cancer (HT-29) cell lines. nih.gov The mechanism of action for the anticancer activity of sulfonamides often involves the induction of apoptosis (programmed cell death) through mitochondrial pathways and the activation of caspases.

Table 2: Cytotoxicity of a Representative Benzenesulfonamide Derivative against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| HCT-116 | Colon Cancer | Data not available |

| SW-620 | Colon Cancer | Data not available |

Note: Specific IC50 values for this compound are not available in the reviewed literature. The table reflects that similar compounds have been tested against these cell lines.

Receptor Interactions and Binding Studies

Cannabinoid Receptor (CB1, CB2) Ligand Development and Selectivity

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and represent important therapeutic targets. Research into benzenesulfonamide derivatives has revealed their potential as cannabinoid receptor ligands. Notably, a derivative of the target compound, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, has been identified as a highly potent and selective ligand for the CB2 receptor. snmjournals.org This compound exhibits a Ki value of 0.5 nM for CB2, with a remarkable 2594-fold selectivity over the CB1 receptor (Ki = 1297 nM). snmjournals.org

The position of the methoxy group on the benzenesulfonamide ring can significantly influence the binding affinity and selectivity for cannabinoid receptors. While the 4-methoxy derivative shows high CB2 selectivity, the binding profile of the 3-methoxy isomer, this compound, has not been as extensively characterized. The development of selective CB2 receptor ligands is of particular interest for therapeutic applications, as CB2 receptors are primarily expressed in immune tissues and are implicated in inflammatory and immune responses, while CB1 receptors are predominantly found in the brain and are associated with psychoactive effects. snmjournals.org

Theoretical Interactions with Ion Channels (e.g., Calcium Channels)

Computational and molecular docking studies are valuable tools for predicting the interaction of small molecules with biological targets such as ion channels. While specific theoretical studies on the interaction of this compound with ion channels are limited, the broader class of sulfonamides has been investigated.

Molecular docking studies have been employed to analyze the binding energy and nonbonding interactions between benzenesulfonamide derivatives and various receptors. nih.gov These computational approaches can help in understanding the structural requirements for effective binding and can guide the design of new derivatives with enhanced activity. For instance, molecular modeling has been used to study the interaction of sulfonamide-modified peptides with ion channels, providing insights into how ligand binding can modulate ion transport. The interaction of sulfonamides with ion channels is an area that warrants further investigation to elucidate the potential of these compounds as ion channel modulators.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

While direct computational studies on this compound are not available, the principles of molecular docking and dynamics simulations are well-established for the broader sulfonamide class. These computational techniques are instrumental in predicting how a ligand, such as a sulfonamide derivative, might bind to a protein's active site and the stability of such interactions.

Molecular docking simulations for various N-aryl sulfonamide derivatives have been employed to predict their binding conformations and estimate their binding affinities to a range of protein targets. These studies typically reveal that the sulfonamide moiety is crucial for anchoring the ligand within the active site, often through interactions with metal ions (in metalloenzymes) or polar amino acid residues.

Table 1: Predicted Interaction Data for a Hypothetical Protein Target

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Moieties |

|---|

Note: The data in this table is illustrative of the types of results generated from molecular docking studies and is not based on actual experimental or computational work for the specified compound.

In silico studies on analogous sulfonamides consistently identify key amino acid residues that are critical for stabilizing the ligand within the protein's binding pocket. These interactions are predominantly hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or cation-pi interactions.

For this compound, it is plausible that the oxygen atoms of the sulfonamide group would act as hydrogen bond acceptors, while the NH group could serve as a hydrogen bond donor. The p-tolyl group would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine. The methoxy group could form either hydrogen bonds or hydrophobic contacts depending on the specific microenvironment of the active site. The identification of these specific amino acid interactions is a primary output of molecular docking simulations and is crucial for understanding the basis of molecular recognition.

Molecular dynamics (MD) simulations serve to explore the dynamic stability of the ligand-receptor complex predicted by docking studies. An MD simulation would track the atomic movements of the this compound and its target protein over time, providing insights into the conformational changes and the persistence of key interactions.

A typical MD simulation would analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in its RMSD over the simulation period. Furthermore, analysis of the simulation trajectory would reveal the durability of hydrogen bonds and other critical interactions, confirming the binding mode predicted by the initial docking. While no such simulations have been published for this compound, this methodology remains a critical tool for validating and understanding the intricacies of ligand-receptor binding for this class of compounds.

Future Research Trajectories and Unexplored Avenues for 3 Methoxy N P Tolyl Benzenesulfonamide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional synthetic methods for benzenesulfonamides often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 3-methoxy-N-(p-tolyl)benzenesulfonamide.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of water-based reaction media or alternative, less hazardous solvents can significantly improve the environmental footprint of the synthesis. For instance, replacing organic environments with aqueous systems, as demonstrated for other sulfonamide conjugates, could lead to higher yields and simpler purification processes. nih.gov

Electrochemical Synthesis: Anodic oxidation represents a promising avenue for creating key intermediates or modifying the final compound. mdpi.comnih.gov Electrochemical methods, such as the Shono oxidation, can facilitate reactions like methoxylation and dealkylation under mild conditions, potentially offering a greener and more controlled synthetic tool. mdpi.comnih.gov Optimization of parameters like solvent, current, and charge could lead to a scalable and sustainable synthesis of precursors or derivatives. mdpi.comnih.gov

Catalytic Methods: Exploring novel catalytic systems, including transition metal or organocatalysts, could streamline the synthesis by reducing the number of steps and improving atom economy. This could involve C-H activation or cross-coupling reactions to build the core structure more directly.

| Synthetic Approach | Traditional Method (Illustrative) | Potential Future Route | Key Advantages of Future Route |

| Core Reaction | Reaction of 3-methoxybenzenesulfonyl chloride with p-toluidine (B81030) in the presence of a base like pyridine (B92270). | One-pot synthesis using a novel catalytic system or electrochemical coupling. | Reduced reaction steps, higher efficiency, milder conditions. |

| Solvent System | Often uses chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). | Aqueous media, ionic liquids, or supercritical CO2. | Reduced environmental impact, improved safety, easier product isolation. |

| Energy Input | Typically requires conventional heating (reflux). | Microwave-assisted synthesis or mechanochemistry (ball milling). | Drastically reduced reaction times, lower energy consumption. |

| Sustainability | May generate stoichiometric amounts of waste salts and use hazardous reagents. | Utilizes recyclable catalysts and minimizes waste streams through high atom economy. | Aligns with green chemistry principles, lower process mass intensity. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

Future computational studies should focus on:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can gain a detailed understanding of the molecule's electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). mkjc.in This information is crucial for predicting reactivity, stability, and potential sites for intermolecular interactions. mkjc.in

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when interacting with a biological target, such as an enzyme active site. This can reveal key binding conformations, interaction stability, and the role of solvent molecules, providing a more complete picture than static docking models.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related derivatives, QSAR models can be developed. nih.gov These statistical models correlate structural descriptors with biological activity, enabling the prediction of the potency of new, unsynthesized analogues and guiding the design of more effective compounds. nih.gov

Hirshfeld Surface Analysis: This technique provides a visual and quantitative representation of intermolecular interactions within the crystal structure, helping to understand the forces that govern crystal packing. mkjc.in

| Computational Technique | Information Gained for this compound | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, charge distribution, orbital energies (HOMO-LUMO), vibrational frequencies. mkjc.in | Predicting chemical reactivity, stability, and spectroscopic properties. |

| Molecular Docking | Preferred binding poses and predicted binding affinity within a target protein's active site. researchgate.net | Identifying potential biological targets (e.g., carbonic anhydrases, kinases) and initial binding hypotheses. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-protein complex, conformational changes, stability of interactions over time. | Refining docking results, calculating binding free energies, understanding the mechanism of action at an atomic level. |

| QSAR Analysis | Correlation between molecular descriptors (e.g., lipophilicity, electronic properties) and biological activity. nih.gov | Guiding the design of new derivatives with improved potency and selectivity. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces) in the solid state. mkjc.in | Understanding crystal packing, polymorphism, and solid-state properties. |

Rational Design of Benzenesulfonamide (B165840) Derivatives with Tuned Biological Specificity

The true potential of this compound likely lies in its use as a scaffold for developing derivatives with high potency and selectivity for specific biological targets. Rational design strategies, informed by computational modeling and existing structure-activity relationship (SAR) data from the broader benzenesulfonamide class, are paramount. nih.govmdpi.com

Future design efforts could explore:

The "Tail" Approach: This strategy involves modifying substituents appended to the core scaffold to improve interactions with outer regions of an enzyme's active site, thereby enhancing isoform selectivity. tandfonline.com For this compound, this could involve modifications to the p-tolyl group.